
Application Notes and Protocols for the
Deprotection of Ac-rC Containing

Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ac-rC Phosphoramidite

Cat. No.: B10832007 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology and drug

development, enabling advancements in fields such as RNA interference (RNAi), CRISPR-

based gene editing, and mRNA therapeutics. A critical step in the synthesis of functional RNA

molecules is the efficient and complete removal of protecting groups from the nucleobases, the

2'-hydroxyl groups of the ribose sugar, and the phosphate backbone. The acetyl (Ac) group is a

commonly used protecting group for the exocyclic amine of cytidine (rC) due to its lability under

specific conditions, which allows for rapid deprotection.

These application notes provide detailed protocols and quantitative data for the deprotection of

oligonucleotides containing N-acetyl-cytidine (Ac-rC). The methods described are designed to

ensure high-yield recovery of pure, functional RNA oligonucleotides.

Deprotection Strategies Overview
The choice of deprotection strategy is dictated by the overall protecting group scheme used

during oligonucleotide synthesis and the presence of any sensitive moieties in the sequence.

For oligonucleotides containing Ac-rC, several reliable methods are available, primarily differing
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in the speed and mildness of the reaction conditions. The most common strategies involve a

two-step process:

Base and Phosphate Deprotection: Removal of the acetyl group from cytidine and the

cyanoethyl groups from the phosphate backbone.

2'-Hydroxyl Deprotection: Removal of the 2'-O-protecting group, typically a silyl ether such as

tert-butyldimethylsilyl (TBDMS) or triisopropylsilyloxymethyl (TOM).

This document will focus on the "UltraFAST" deprotection method, which is widely used for its

speed and efficiency with Ac-rC containing oligonucleotides.

Quantitative Data Summary
The following tables summarize the key quantitative parameters for the UltraFAST deprotection

of Ac-rC containing oligonucleotides.

Table 1: Base and Phosphate Deprotection Conditions

Parameter Condition Reference

Reagent

Ammonium

Hydroxide/Methylamine (AMA)

(1:1 v/v)

[1][2][3][4]

Temperature 65 °C [1][2][3][5][6]

Time 5 - 10 minutes [1][2][3][6]

Alternative Temperatures Room Temperature [1][3]

37 °C [1][3]

55 °C [1][3]

Alternative Times at RT 120 minutes [1][3]

Alternative Times at 37 °C 30 minutes [1][3]

Alternative Times at 55 °C 10 minutes [1][3]
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Table 2: 2'-Hydroxyl (TBDMS) Deprotection Conditions

Parameter Condition Reference

Reagent (DMT-OFF)

Triethylamine trihydrofluoride

(TEA·3HF) in anhydrous

DMSO

[5][7]

Reagent (DMT-ON)

Triethylamine trihydrofluoride

(TEA·3HF) and Triethylamine

(TEA) in anhydrous DMSO

[5][7]

Temperature 65 °C [5][6][7]

Time 2.5 hours [5][7]

Experimental Protocols
Protocol 1: UltraFAST Deprotection of DMT-OFF Ac-rC
Containing Oligonucleotides
This protocol is suitable for oligonucleotides where the 5'-dimethoxytrityl (DMT) group has been

removed.

Materials:

Synthesized oligonucleotide on solid support (e.g., CPG)

Ammonium Hydroxide/Methylamine (AMA) solution (1:1 v/v mixture of concentrated

ammonium hydroxide and 40% aqueous methylamine)

Anhydrous Dimethylsulfoxide (DMSO)

Triethylamine trihydrofluoride (TEA·3HF)

RNase-free water, microcentrifuge tubes, and pipettes

Heating block or water bath
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Speed-Vac or lyophilizer

Procedure:

Cleavage and Base Deprotection:

1. Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap

tube.

2. Add 1 mL of AMA solution to the tube.

3. Incubate the mixture at 65°C for 10 minutes.[1][2][5]

4. Allow the tube to cool to room temperature.

5. Carefully transfer the supernatant containing the cleaved and base-deprotected

oligonucleotide to a new microcentrifuge tube.

6. Dry the oligonucleotide solution completely using a Speed-Vac.

2'-Hydroxyl Deprotection:

1. To the dried oligonucleotide pellet, add 100 µL of anhydrous DMSO.[5][7]

2. Ensure the pellet is fully dissolved. If necessary, gently heat at 65°C for a few minutes.[5]

[7]

3. Add 125 µL of TEA·3HF to the solution.[5]

4. Mix well by gentle vortexing.

5. Incubate the reaction at 65°C for 2.5 hours.[5][7]

Work-up and Purification:

1. After incubation, cool the reaction tube in a freezer briefly.

2. The fully deprotected oligonucleotide can now be purified by methods such as ethanol

precipitation, desalting, or HPLC.
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Protocol 2: UltraFAST Deprotection of DMT-ON Ac-rC
Containing Oligonucleotides
This protocol is designed for oligonucleotides where the 5'-DMT group is retained for

purification purposes (e.g., cartridge purification).

Materials:

Synthesized oligonucleotide on solid support (e.g., CPG)

Ammonium Hydroxide/Methylamine (AMA) solution

Anhydrous Dimethylsulfoxide (DMSO)

Triethylamine (TEA)

Triethylamine trihydrofluoride (TEA·3HF)

RNA Quenching Buffer

RNase-free water, microcentrifuge tubes, and pipettes

Heating block or water bath

Speed-Vac or lyophilizer

Procedure:

Cleavage and Base Deprotection:

1. Follow steps 1.1 to 1.6 from Protocol 1.

2'-Hydroxyl Deprotection:

1. To the dried oligonucleotide pellet, add 115 µL of anhydrous DMSO.[5]

2. Ensure the pellet is fully dissolved, heating briefly at 65°C if necessary.[5]

3. Add 60 µL of TEA to the DMSO/oligonucleotide solution and mix gently.[5]
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4. Add 75 µL of TEA·3HF and mix.[5]

5. Incubate the reaction at 65°C for 2.5 hours.[5]

Quenching and Purification:

1. After incubation, add 1.75 mL of RNA Quenching Buffer to the reaction mixture.[7]

2. The quenched solution is now ready for DMT-on purification using a suitable cartridge

(e.g., Glen-Pak™ RNA cartridge).

Visualized Workflows
The following diagrams illustrate the experimental workflows for the deprotection of Ac-rC

containing oligonucleotides.

Step 1: Cleavage & Base Deprotection Step 2: 2'-OH Deprotection Step 3: Purification

Oligo on Solid Support Add AMA Solution Incubate at 65°C for 10 min Separate Supernatant Dry Oligonucleotide Dissolve in DMSO Add TEA·3HF Incubate at 65°C for 2.5 hrs Purify Oligonucleotide
(e.g., Precipitation, HPLC) Fully Deprotected Oligo

Click to download full resolution via product page

Caption: Workflow for DMT-OFF Deprotection.

Step 1: Cleavage & Base Deprotection Step 2: 2'-OH Deprotection Step 3: Quenching & Purification

Oligo on Solid Support Add AMA Solution Incubate at 65°C for 10 min Separate Supernatant Dry Oligonucleotide Dissolve in DMSO Add TEA Add TEA·3HF Incubate at 65°C for 2.5 hrs Add RNA Quenching Buffer DMT-ON Cartridge Purification Fully Deprotected Oligo

Click to download full resolution via product page

Caption: Workflow for DMT-ON Deprotection.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.glenresearch.com/reports/gr19-22
https://www.glenresearch.com/reports/gr19-22
https://www.glenresearch.com/reports/gr21-15
https://www.benchchem.com/product/b10832007?utm_src=pdf-body-img
https://www.benchchem.com/product/b10832007?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10832007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Deprotection Pathway
The deprotection of Ac-rC containing oligonucleotides is a chemical process involving

nucleophilic acyl substitution and fluoride-mediated cleavage of silyl ethers.

Base Deprotection (Ac-rC)

Phosphate Deprotection

2'-Hydroxyl Deprotection

Ac-rC rC
AMA (NH4OH / CH3NH2)

Phosphate-CN Phosphate
AMA

2'-O-TBDMS 2'-OH
TEA·3HF

Click to download full resolution via product page

Caption: Chemical Deprotection Reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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